molecular formula C8H6ClNO B3350600 1,2-Benzisoxazole, 5-chloro-3-methyl- CAS No. 28909-34-4

1,2-Benzisoxazole, 5-chloro-3-methyl-

Cat. No. B3350600
CAS RN: 28909-34-4
M. Wt: 167.59 g/mol
InChI Key: PHZBRZBTCWCSLE-UHFFFAOYSA-N
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Description

“1,2-Benzisoxazole, 5-chloro-3-methyl-” is a chemical compound with the molecular formula C8H6ClNO . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an isoxazole ring . Benzoxazole derivatives have been extensively used in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from various precursors. A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “1,2-Benzisoxazole, 5-chloro-3-methyl-” can be confirmed by various spectroscopic techniques such as IR, 1H/13C-NMR, and mass spectrometry . The compound has a molecular weight of 167.59 .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, carbanions of phenylacetonitriles, benzyl sulfones, and dialkyl benzylphosphonates add nitroarenes at the ortho-position to the nitro group to form σH-adducts .

Mechanism of Action

While the exact mechanism of action of “1,2-Benzisoxazole, 5-chloro-3-methyl-” is not specified, benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities. For example, some benzoxazole-embedded drug molecules such as risperidone and zonisamide exhibit anticonvulsant actions .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions in the research of “1,2-Benzisoxazole, 5-chloro-3-methyl-” and other benzoxazole derivatives could involve exploring their potential uses in various therapeutic applications.

properties

IUPAC Name

5-chloro-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZBRZBTCWCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazole, 5-chloro-3-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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